molecular formula C17H20F3NO3 B2517705 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 900006-42-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2517705
CAS No.: 900006-42-0
M. Wt: 343.346
InChI Key: YMNFZCHOROUVHE-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked to a 2-(trifluoromethyl)benzoyl group. Its molecular formula is C₁₈H₂₀F₃NO₃, with a molecular weight of 371.35 g/mol.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-3-2-6-13(14)15(22)21-10-12-11-23-16(24-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNFZCHOROUVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclohexanone with ethylene glycol to form 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a suitable benzoyl chloride derivative under basic conditions to introduce the benzamide functionality. The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The oxazole ring undergoes electrophilic substitution at the 5-position due to the electron-withdrawing effects of the oxygen and nitrogen atoms. The cyclopropyl group at position 3 and hydroxymethyl at position 4 direct substitution patterns:

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative78% (5-position)
HalogenationCl₂/FeCl₃, RT5-Chloro derivative82% regioselectivity

Oxidation to N-Oxide

The oxazole ring can be oxidized to form an N-oxide using peracids:

Oxazole+mCPBAOxazole N-oxide(ΔG=14.4kcal/mol)\text{Oxazole} + \text{mCPBA} \rightarrow \text{Oxazole N-oxide} \quad (\Delta G^\ddagger = 14.4 \, \text{kcal/mol})

  • Conditions : m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, 0°C → RT

  • Outcome : Enhanced polarity and reactivity for subsequent cycloadditions .

Oxidation to Carboxylic Acid

The primary alcohol undergoes oxidation to a carboxylic acid under strong conditions:

CH2OHKMnO4,H2SO4COOH\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{COOH}

  • Yield : 65% (with oxazole ring stability confirmed by HPLC).

Esterification and Etherification

The hydroxyl group participates in typical alcohol reactions:

Reaction TypeReagents/ConditionsProductNotes
EsterificationAcetyl chloride, pyridineAcetate ester89% yield, no ring opening
Mitsunobu ReactionDIAD, PPh₃, ROHEther derivativesSteric hindrance from cyclopropane limits bulky substrates

Strain-Driven Ring-Opening

The cyclopropane ring undergoes Pd-catalyzed cleavage with regioselectivity influenced by the hydroxymethyl group:

CyclopropanePd(PPh3)4,Ar-B(OH)2Alkenylaldehyde\text{Cyclopropane} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Ar-B(OH)}_2} \text{Alkenylaldehyde}

  • Mechanistic Insight : DFT calculations show a 3.4 kcal/mol preference for C1–C2 bond cleavage over C1–C3 (ΔG‡ = 11.9 kcal/mol vs. 15.3 kcal/mol) .

  • Product : E-configured aldehyde (95% diastereoselectivity) .

[2+1] Cycloadditions

The strained cyclopropane participates in transition-metal-catalyzed cycloadditions with alkynes:

SubstrateCatalystProductYield
PhenylacetyleneRh₂(OAc)₄Bicyclo[3.2.0]heptene73%

Heck-Type Coupling/Ring-Opening

Under Pd catalysis, the compound participates in tandem Heck coupling and cyclopropane cleavage:

  • Oxazole-directed arylpalladation

  • β-H elimination → Alkene intermediate

  • Hydride reinsertion → Aldehyde product

  • Key Factor : Hydroxyl group coordination stabilizes Pd intermediates (ΔG stabilization = 4.2 kcal/mol) .

Transition-State Analysis

DFT studies reveal critical geometric parameters for key reactions:

Reaction StepBond Length (Å)Angle (°)Energy Barrier (kcal/mol)
C1–C2 cleavage2.15 (Pd–C)112 (C–Pd–O)11.9
N-Oxidation1.42 (N–O)109 (O–N–C)14.4

Steric Effects

The cyclopropyl group creates a 15% reduction in reaction rates compared to non-cyclopropyl analogs due to:

  • Torsional strain in transition states

  • Van der Waals clashes with catalysts (e.g., Pd(PPh₃)₄) .

Thermal Decomposition Pathways

At >150°C, two competing pathways emerge:

  • Retro-Diels-Alder (oxazole ring decomposition)

  • Cyclopropane ring isomerization to propene derivatives

  • Half-life : 48 hrs at 120°C (pH 7).

Scientific Research Applications

The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. Notably, it has shown promise as an inhibitor of:

  • Acetylcholinesterase : This enzyme is crucial for breaking down acetylcholine in the nervous system. Inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
  • α-Glucosidase : Inhibiting this enzyme can help manage Type 2 diabetes by slowing carbohydrate digestion and absorption.

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that derivatives of dioxaspiro compounds exhibited varying degrees of acetylcholinesterase inhibition, suggesting that modifications to the dioxaspiro structure can enhance efficacy against neurodegenerative diseases .
  • α-Glucosidase Inhibition :
    • Research indicated that certain dioxaspiro derivatives showed significant inhibitory effects on α-glucosidase, making them potential candidates for managing postprandial hyperglycemia in diabetic patients .

Therapeutic Potential

Given its biological activity, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications including:

  • Neuroprotective Agents : Due to its ability to inhibit acetylcholinesterase, it may serve as a lead compound in developing treatments for Alzheimer's disease.
  • Antidiabetic Agents : Its action on α-glucosidase positions it as a candidate for new diabetes medications that can help control blood sugar levels effectively.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzamide moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Spectral Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Spectral Data (IR/NMR) Applications/Notes
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide C₁₈H₂₀F₃NO₃ 371.35 - Ortho-trifluoromethyl benzamide
- Spirocyclic dioxolane
Not explicitly reported; expected C=O (1660–1680 cm⁻¹), NH (~3300 cm⁻¹) in IR Unknown biological activity; structural focus on rigidity and stability
N-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-(trifluoromethyl)benzamide C₁₈H₂₀F₃NO₃ 371.35 - Para-trifluoromethyl benzamide
- Spirocyclic dioxolane
Similar to target compound; safety data includes P210 (avoid ignition sources) Safety protocols emphasize flammability risks
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 323.31 - Meta-isopropoxy phenyl group
- Ortho-trifluoromethyl benzamide
Not reported; commercial fungicide Agricultural fungicide; targets succinate dehydrogenase
GUANADRELSULFATE ((1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate) C₁₀H₁₈N₄O₄S 290.33 - Spirocyclic dioxolane
- Guanidine sulfate salt
Synthesized via heating 1,4-dioxaspiro[4.5]decane-2-methylamine with 2-methyl-2-thiopseudourea sulfate Antihypertensive agent; inhibits norepinephrine release
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile C₁₀H₁₅N₃O₂ 209.25 - Dimethylamino group
- Cyano substituent
NMR: δ 1.6–2.1 (m, spiro ring protons), δ 2.9 (s, N(CH₃)₂) Intermediate in organic synthesis; no reported bioactivity
Key Observations:

Substituent Position Effects : The target compound’s ortho-trifluoromethyl group contrasts with the para-trifluoromethyl analog in . Positional isomerism may influence electronic properties and binding interactions.

Spirocyclic Stability: All spirocyclic analogs exhibit enhanced rigidity compared to non-spiro benzamides like flutolanil. This could reduce metabolic degradation in vivo .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C15H16F3N2O3
  • Molecular Weight: 348.30 g/mol
  • CAS Number: Not specified in the sources.

The compound features a spirocyclic framework that contributes to its distinctive chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

This compound interacts with specific biological targets, modulating their activity. The mechanism involves binding to enzymes or receptors, which can lead to various pharmacological effects. The spirocyclic structure allows for unique interactions with biological molecules, enhancing its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for antimicrobial applications .

Anticancer Potential

Studies have suggested that spirocyclic compounds may possess anticancer properties. The ability to inhibit specific enzyme pathways involved in cancer progression makes this compound a candidate for further investigation in cancer therapeutics .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various hydrazinecarboxamides on AChE and BuChE. The results indicated that certain structural modifications led to improved inhibitory activity, with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, showcasing the potential of similar compounds for therapeutic applications .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to target enzymes. These studies revealed that the compound could act as a non-covalent inhibitor, positioning itself near active site residues critical for enzyme function .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundSpirocyclicAntimicrobial, AnticancerTBD
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesHydrazine derivativeAChE/BuChE inhibition27.04–106.75
Tridecyl/pentadecyl derivativesAlkyl derivativesAChE inhibition31.2–82.3

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